Enzymatic Potency and Isoform Selectivity vs. Pan-FGFR Inhibitors (Erdafitinib, Infigratinib)
FGFR3-IN-5 demonstrates a fundamentally different selectivity profile compared to pan-FGFR inhibitors. While compounds like erdafitinib and infigratinib inhibit FGFR1, FGFR2, and FGFR3 with nearly equal potency (FGFR1/FGFR3 ratio ≈ 1–2), FGFR3-IN-5 exhibits marked isoform discrimination. In enzymatic assays, FGFR3-IN-5 inhibits FGFR3 with an IC50 of 3 nM, whereas it requires 44 nM for FGFR2 (15-fold selectivity) and 289 nM for FGFR1 (96-fold selectivity) [1]. In contrast, erdafitinib shows IC50 values of 0.3 nM (FGFR1), 0.6 nM (FGFR2), and 0.2 nM (FGFR3), yielding FGFR3-over-FGFR1 selectivity of only 1.5-fold [2]. Similarly, infigratinib inhibits FGFR1, FGFR2, and FGFR3 with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively—effectively non-selective [3].
| Evidence Dimension | Enzymatic IC50 (nM) and FGFR3 Selectivity Ratio |
|---|---|
| Target Compound Data | FGFR3: 3 nM; FGFR2: 44 nM; FGFR1: 289 nM; FGFR3/FGFR1 ratio = 96.3; FGFR3/FGFR2 ratio = 14.7 |
| Comparator Or Baseline | Erdafitinib: FGFR3 0.2 nM, FGFR1 0.3 nM (ratio = 1.5); Infigratinib: FGFR3 1.0 nM, FGFR1 0.9 nM (ratio = 1.1) |
| Quantified Difference | FGFR3-IN-5 provides ~96-fold selectivity over FGFR1 vs. 1.5-fold for erdafitinib and 1.1-fold for infigratinib; ~15-fold over FGFR2 vs. ~2-fold for comparators |
| Conditions | Cell-free enzymatic kinase assay |
Why This Matters
Procurement of FGFR3-IN-5 enables experiments requiring FGFR3 inhibition with minimal confounding FGFR1-mediated effects, a critical distinction from pan-FGFR inhibitors that frequently induce hyperphosphatemia in vivo.
- [1] James FB, et al. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases. WO2020131627, 2020. View Source
- [2] Ballard JA, et al. Enzyme inhibition and selectivity of LY3866288 (LOXO-435) versus pan-FGFR inhibitors. Mol Cancer Ther 2021;20(12_Suppl):P141. View Source
- [3] Infigratinib (BGJ-398) Data Sheet. MedChemExpress, 2025. View Source
